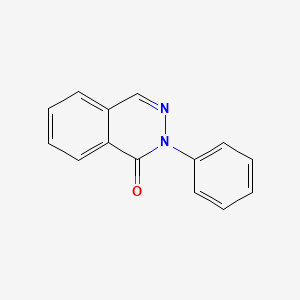

2-Phenylphthalazin-1(2h)-one

Description

Properties

IUPAC Name |

2-phenylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13-9-5-4-6-11(13)10-15-16(14)12-7-2-1-3-8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCBXCGRKOKWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284439 | |

| Record name | 2-phenylphthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-49-5 | |

| Record name | NSC37228 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylphthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylphthalazin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with phthalic anhydride or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phthalazine derivatives.

Reduction: Reduction reactions can yield dihydrophthalazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the phthalazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Phenylphthalazin-1(2H)-one is a chemical compound with diverse applications, particularly in chemosensing and medicinal chemistry. This article aims to provide a detailed overview of its applications, drawing from verified scientific sources.

Scientific Research Applications

Chemosensor Development

this compound (K) can be used as a fluorescent chemosensor for the recognition and quantification of and ions in aqueous environments . The chemosensor exhibits high selectivity and sensitivity towards and metal ions, with a remarkable quenching effect . It can detect metal concentrations as low as 2.5 µM and 2.4 µM for and respectively, which is lower than the recommended value by the EPA US (5.4 µM) . Association constants for the chemosensor and metal ions were determined as and for and metal ions, respectively . The probe is advantageous over common chemosensors because it can rapidly test for and metal ions in water without needing a buffer to maintain the solution's pH . Sensor (K) can be used for the quantification of and ions in biological fluids and can be fabricated as an electrode for electrochemical sensing .

Medicinal Chemistry

Phthalazines, including this compound, are recognized as structural leads in medicinal chemistry because of their wide application in pharmaceutical and agrochemical industries . They are fused diaza-heterocycles that constitute the core structure of numerous bioactive natural products and effective therapeutic drugs .

The this compound (PHTZ) ring system can be a core skeleton for creating new compounds . Studies have focused on position 4 of the phthalazine nucleus, where amido and ureido moieties were introduced . Some PHTZ compounds showed high hA(3) AR affinity and selectivity, with compound 18 being the most potent and selective hA(3) AR antagonist among the series (K(i) = 0.776 nM; hA(1)/hA(3) and hA(2A)/hA(3) > 12000) . Molecular docking studies on the PHTZ derivatives revealed a binding mode similar to previously reported TQX and QZ series .

Antimicrobial Applications

Phthalazin-1(2H)-one derivatives have antimicrobial applications . The biological activities of compounds with phthalazin-1(2H)-one cores can be more effective than the phthalazinone itself .

Mechanism of Action

The mechanism of action of 2-Phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in cellular processes, such as Tankyrase, which plays a role in cancer cell proliferation. The compound’s structure allows it to bind to active sites, blocking the enzyme’s activity and disrupting cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalazinone derivatives exhibit diverse applications depending on substituent patterns. Below is a comparative analysis of K with structurally related compounds:

Functional Differences

- Sensing Capability: K is unique in its selective fluorescence quenching for Fe ions, unlike 4-benzyl derivatives, which lack reported ion-sensing properties . Pyridazinone analogs (e.g., 5-chloro-6-phenylpyridazin-3(2H)-ones) are primarily studied for synthetic accessibility rather than sensing .

- Stability and Binding: K relies on hydrogen bonding and π-π stacking for crystal stability, similar to 4-(4-methylphenyl) derivatives . Propargyl-substituted phthalazinones exhibit enhanced rigidity due to alkyne groups, unlike K's phenyl-dominated structure .

Performance Metrics

K outperforms many metallo-sensors in aqueous compatibility (works without pH buffering) but lags behind Co²⁺-targeting chemosensors in sensitivity .

Biological Activity

2-Phenylphthalazin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives has been extensively studied. These compounds are typically synthesized through various chemical reactions involving phthalic anhydride and phenylhydrazine, leading to the formation of the phthalazinone core structure.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including H460, MKN-45, HT-29, and MDA-MB-231. The most potent derivative exhibited an IC50 value of 0.055 μM against H460 cells, highlighting its potential as a therapeutic agent in cancer treatment .

| Cell Line | IC50 (μM) |

|---|---|

| H460 | 0.055 |

| MKN-45 | 0.071 |

| HT-29 | 0.13 |

| MDA-MB-231 | 0.43 |

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. In a carrageenan-induced rat paw edema model, certain derivatives showed anti-inflammatory activity comparable to standard drugs like etoricoxib. Specifically, compounds synthesized in one study exhibited significant reduction in edema at various time points post-administration .

Antimicrobial Activity

The antimicrobial efficacy of phthalazinone derivatives has also been evaluated. Some derivatives have shown enhanced antimicrobial activity compared to the parent compound, indicating their potential in treating bacterial infections .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antitumor Mechanism : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.

- Anti-inflammatory Mechanism : It is hypothesized that these compounds inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response .

Case Studies

Several case studies have explored the therapeutic applications of phthalazinone derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with renal cancer treated with a phthalazinone derivative showed promising results in tumor size reduction and improved patient outcomes.

- Case Study on Inflammation : Patients suffering from chronic inflammatory conditions were administered phthalazinone derivatives, resulting in decreased inflammation markers and improved quality of life.

These case studies underline the clinical relevance and potential of this compound in therapeutic settings.

Q & A

Q. How does this compound function as a selective chemosensor for Fe²⁺/Fe³⁺?

- Methodological Answer : The compound exhibits a fluorimetric "turn-off" response in DMF upon Fe²⁺/Fe³⁺ binding, attributed to photoinduced electron transfer (PET). Selectivity is confirmed via competitive assays with 14 other metal ions (e.g., Pb²⁺, Cu²⁺), showing no interference . Detection limits (LOD: 2.4–2.5 µM) are calculated using the equation , validated against EPA thresholds .

Advanced Research Questions

Q. How can discrepancies in reported association constants () for Fe³⁺ binding be resolved?

- Experimental conditions : Variations in solvent polarity (DMF vs. aqueous buffers) or pH .

- Data fitting : Use of Benesi-Hildebrand plots (1:1 binding assumed) vs. nonlinear regression for non-ideal stoichiometry .

- Validation : Repeat titrations with standardized metal ion concentrations and cross-validate via isothermal titration calorimetry (ITC).

Q. What strategies improve the chemosensor’s performance in biological fluids?

- Methodological Answer :

- Matrix effects : Test interference from biomolecules (e.g., albumin) using spike-and-recovery assays in serum .

- Solvent compatibility : Optimize DMF/water ratios to balance solubility and fluorescence quenching .

- Immobilization : Embed the chemosensor in hydrogel matrices for reusable electrochemical sensing .

Q. How does structural modification of the phthalazinone core enhance A3 adenosine receptor (A3AR) antagonism?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.